molecular formula C17H13N3O B1520111 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 1199589-61-1

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1520111
M. Wt: 275.3 g/mol
InChI Key: BMCRLJVEFBZFJC-UHFFFAOYSA-N
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Description

“2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenoxyphenyl group, which is a biphenyl molecule where one hydrogen atom is replaced by an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenoxyphenyl group, and a nitrile group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyrrole ring, the phenoxyphenyl group, and the nitrile group .

Scientific Research Applications

Corrosion Inhibition

Compounds structurally similar to 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile have been studied for their corrosion inhibition properties. For example, certain pyrrole derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting their potential as corrosion inhibitors in industrial applications (Verma et al., 2015).

Optical and Electronic Materials

Derivatives of pyrrole, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their structural and optical properties, indicating their use in the development of materials with specific electronic and optical characteristics. These compounds show promise in applications ranging from thin-film electronics to photovoltaic devices (Zeyada et al., 2016).

Antimicrobial and Anticancer Research

Several pyrrole derivatives exhibit biological activities, including antimicrobial and anticancer effects. For instance, studies have synthesized and evaluated pyrrole derivatives for their antimicrobial activities against various bacterial strains, suggesting their potential in developing new antibacterial agents (Miszke et al., 2008). Similarly, specific pyrrole-based compounds have demonstrated antiproliferative and antimetastatic activities against human prostate cancer cell lines, opening new avenues for cancer treatment research (Charris et al., 2021).

Electrochemical Synthesis

Research into pyrrole derivatives also extends into electrochemistry, where novel synthetic approaches have been developed. For instance, electrochemical methods have been employed to synthesize pyrrolo[3,2,1-de]phenazin-1-amine derivatives, demonstrating an efficient pathway for creating compounds with potential antibacterial properties (Sharafi-kolkeshvandi et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if this compound has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c18-10-15-16(11-20-17(15)19)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRLJVEFBZFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CNC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670544
Record name 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile

CAS RN

1199589-61-1
Record name 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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